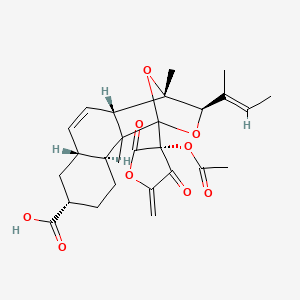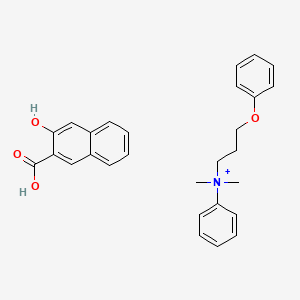
Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid is a naphthoic acid.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid has been a topic of interest in the synthesis of various pharmaceutical intermediates and compounds. For example, a study focused on the synthesis of a pharmaceutical intermediate, P methoxyphenyl) 7 methoxy 1 hydroxy 3 naphthalenecarbonylic acid, from anisole and anisole acid. The compound was synthesized through a series of reactions including Friedal Crafts reaction, Condensation with diethyl succinate, dehydration, Friedal Crafts cyclization, and hydrolysis under the catalytic presence of quaternary ammonium salt, showcasing a yield of 41.9% and a purity of 99.7% (Yu Ma, 2000).
Chemosensors and Supramolecular Assemblies
The compound and its derivatives have shown potential in the development of chemosensors. A study illustrated the synthesis of 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP), which was synthesized to act as an off–on type fluorescent chemosensor for selective and sensitive detection of Al3+ ions (A. Asiri et al., 2018). Similarly, compounds related to 2-hydroxy-3-naphthoic acid have been involved in forming supramolecular assemblies through strong hydrogen bonds and weak interactions like C–H⋯π, demonstrating their potential in molecular complexation and material sciences (Y. Pang et al., 2015).
Antibacterial and Cytotoxic Activities
Derivatives of this compound have also been studied for their antibacterial and cytotoxic activities. One such study synthesized benzopyranoxanthone analogues related to 3-hydroxy-2-naphthalenecarboxylic acid. These analogues were tested for their cytotoxic activities against L1210 murine leukemia cells, showing significant potency and highlighting their potential in anticancer research (J. Bongui et al., 2005).
Synthesis and Characterization of Derivatives
The compound and its derivatives have been extensively used in the synthesis and characterization of various other chemical compounds. Studies have detailed the synthesis and characterization of compounds like 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester and its naphthalene derivative, showcasing their structural stability through intermolecular interactions like O–H…N, C–H…O, and C–H…π (H. Nagarajaiah & N. Begum, 2015).
Fluorescent Probes for Medical Diagnosis
Furthermore, derivatives of this compound have been explored for their applications in medical diagnosis. A study synthesized a fluorescent probe for β-amyloids, crucial for the molecular diagnosis of Alzheimer’s disease. The synthesized compound, 4-(2-{[6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-yl] (methyl)amino} ethoxy)-4-oxobutanoic acid, demonstrated high binding affinities towards Aβ(1–40) aggregates, offering a promising avenue for Alzheimer’s disease diagnostics (Huan-bao Fa et al., 2015).
Propriétés
Nom du produit |
Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid |
|---|---|
Formule moléculaire |
C28H30NO4+ |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
dimethyl-(3-phenoxypropyl)-phenylazanium;3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H22NO.C11H8O3/c1-18(2,16-10-5-3-6-11-16)14-9-15-19-17-12-7-4-8-13-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-8,10-13H,9,14-15H2,1-2H3;1-6,12H,(H,13,14)/q+1; |
Clé InChI |
KPJWDDFIHYNHBB-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCCOC1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



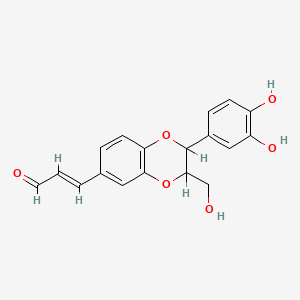
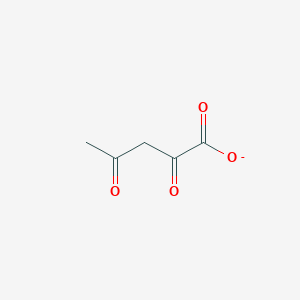

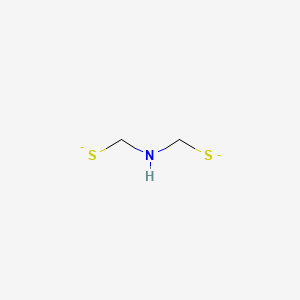
![[MoCl4Py2]](/img/structure/B1236948.png)
![1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236949.png)
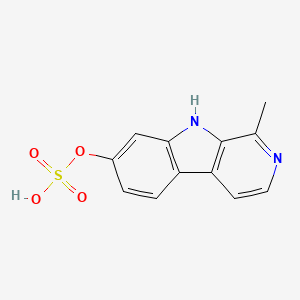
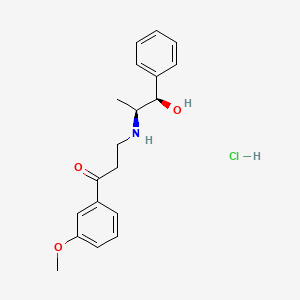
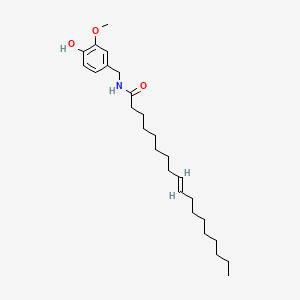
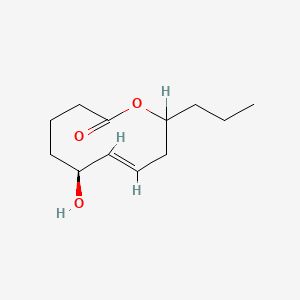
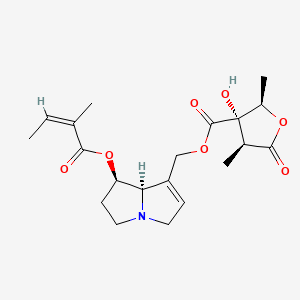
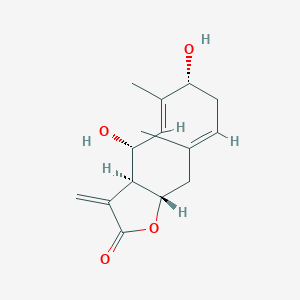
![(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1236961.png)
